molecular formula C21H18N2O3 B2497621 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946244-04-8

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B2497621
CAS RN: 946244-04-8
M. Wt: 346.386
InChI Key: CIKLRZLWXMIRPE-UHFFFAOYSA-N
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide belongs to a class of compounds characterized by their tetrahydroquinoline scaffold. Tetrahydroquinolines are recognized for their diverse biological activities and significance in therapeutic applications. These compounds are often studied for their potential as anticancer, antibacterial, antifungal, and CNS-active drugs. Their structural complexity and pharmacological relevance make them a subject of ongoing synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives typically involves strategies like the Bischler-Napieralski reaction, followed by hydrogenation or reduction steps to introduce the tetrahydroquinoline core. Advanced synthetic methods may also employ catalytic cycles or novel reagents to achieve selectivity and efficiency. Research into synthesizing isoquinoline and tetrahydroquinoline derivatives highlights the importance of enantioselective syntheses and the development of novel catalytic systems to access these scaffolds with high stereocontrol (Asif et al., 2023).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives, including this compound, is crucial for their biological activity. Techniques such as NMR and single crystal X-ray diffraction are commonly employed to elucidate their structures. These studies provide insights into the conformational preferences and electronic properties of the molecules, which are essential for understanding their reactivity and interaction with biological targets (Pazderski & Abramov, 2023).

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been synthesized through various chemical reactions including Povarov cycloaddition reaction/N-furoylation processes. These derivatives exhibit potential as therapeutic agents due to their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).

Anticancer Applications

Derivatives of tetrahydroisoquinoline, a core structure related to the compound , have been synthesized and tested for their anticancer properties. These compounds demonstrated potent cytotoxic effects against various cancer cell lines, indicating their potential as pharmaceutical agents for cancer treatment (Redda et al., 2010).

Catalytic Applications

Rhodium (III)-catalyzed C-H activation/cycloaddition reactions involving benzamides and other substrates have been explored for the synthesis of heterocyclic compounds. Such processes highlight the role of similar compounds in facilitating the development of novel synthetic methodologies, potentially leading to the creation of biologically active molecules (Cui et al., 2013).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

Research has demonstrated that compounds within the tetrahydroisoquinoline class possess psychotropic, anti-inflammatory, and cytotoxic activities, further supporting their potential utility in the development of new therapeutic agents. Such compounds have shown significant action in vivo, suggesting a promising area for future pharmacological research (Zablotskaya et al., 2013).

Synthesis of Polycyclic Amides

Innovative synthetic routes have allowed for the creation of isoquinolones and polycyclic amides from benzamides and alkynes, showcasing the versatility of compounds related to this compound in contributing to the expansion of heterocyclic chemistry and the exploration of new medicinal frameworks (Song et al., 2010).

Mechanism of Action

Mode of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may also interact with multiple targets, leading to a variety of biological effects.

Biochemical Pathways

The biochemical pathways affected by N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKLRZLWXMIRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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